molecular formula C15H13ClO4 B6364673 2-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid CAS No. 1184418-15-2

2-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid

Cat. No.: B6364673
CAS No.: 1184418-15-2
M. Wt: 292.71 g/mol
InChI Key: NCZHHPBIXSMLHG-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid is an organic compound with a complex structure that includes both chloro and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 5-chloro-2-methoxyphenylboronic acid with a suitable benzoic acid derivative under Suzuki-Miyaura coupling conditions. This reaction requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methoxybenzoic acid derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2-(5-chloro-2-methoxyphenyl)-5-methoxybenzaldehyde, while substitution reactions can produce various substituted benzoic acid derivatives.

Scientific Research Applications

2-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The chloro and methoxy groups can influence its binding affinity and specificity towards these targets. Additionally, the compound may modulate specific signaling pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methoxybenzoic acid
  • 5-Chloro-2-methoxyphenylboronic acid
  • 2-Methoxybenzoic acid

Uniqueness

2-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid is unique due to the presence of both chloro and methoxy groups on the aromatic rings. This structural feature can enhance its reactivity and potential biological activities compared to similar compounds. The specific arrangement of these functional groups also allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(5-chloro-2-methoxyphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO4/c1-19-10-4-5-11(13(8-10)15(17)18)12-7-9(16)3-6-14(12)20-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZHHPBIXSMLHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=CC(=C2)Cl)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681185
Record name 5'-Chloro-2',4-dimethoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184418-15-2
Record name 5'-Chloro-2',4-dimethoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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